3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride
Overview
Description
“3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1258639-68-7 . It’s an important reagent in organic chemistry.
Molecular Structure Analysis
The molecular formula of this compound is C9H11ClO4S2 . The InChI Code is 1S/C9H11ClO4S2/c1-6-4-8 (15 (3,11)12)7 (2)9 (5-6)16 (10,13)14/h4-5H,1-3H3 .Scientific Research Applications
Synthesis and Chemical Transformations
Preparative Methodologies : The use of methanesulfonyl chloride derivatives in chemical synthesis is well documented. For example, a method for preparing methanesulfonyl chloride-d3 involves the chlorination of dimethyl sulfoxide-d6, highlighting the compound's role in synthesizing isotopically labeled compounds for research purposes (Kazuhiko Hanai & Takachiyo Okuda, 1977).
Chemical Transformations : Methanesulfonyl chloride is utilized in various chemical transformations. For instance, it can transform unprotected d-arabinitol into its 1,5-dichloro derivative, showcasing its utility in modifying sugar molecules for further study (Mohammed Benazza et al., 1991).
Environmental Chemistry and Atmospheric Processes
Atmospheric Chemistry : Sulfonyl chlorides play a significant role in atmospheric chemistry. The oxidation of dimethyl sulfoxide, a process in which methanesulfonyl chloride derivatives might be involved, leads to the formation of methane sulfinic acid among other products. This highlights the compound's relevance in understanding atmospheric sulfur cycles and aerosol formation (C. Arsene et al., 2002).
Hygroscopic Properties of Methanesulfonates : Methanesulfonate, a related compound, has been studied for its hygroscopic properties, which are crucial for understanding cloud formation and climate modeling. This research could provide insights into the environmental behavior of similar sulfonyl chloride derivatives (Liya Guo et al., 2020).
Material Science and Energy Storage
- Ionic Liquids and Electrochemistry : The combination of methanesulfonyl chloride with aluminum chloride forms an ionic liquid used to study the electrochemical properties of vanadium pentoxide films. This application suggests the potential of sulfonyl chloride derivatives in developing materials for energy storage solutions (L. Su et al., 2001).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2,5-dimethyl-3-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-6-4-8(15(3,11)12)7(2)9(5-6)16(10,13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOWCZXFVXWKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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